molecular formula C10H7F3O2 B15293263 (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid

Cat. No.: B15293263
M. Wt: 216.16 g/mol
InChI Key: LTQSXIYFLNHNDE-HNQUOIGGSA-N
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Description

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butenoic acid backbone. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to produce the desired compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize the formation of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets. For instance, in the synthesis of sitagliptin, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include enzyme-catalyzed reactions and stereoselective synthesis .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: Another intermediate in the synthesis of sitagliptin.

    4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid: A related compound used in similar synthetic pathways.

Uniqueness

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid is unique due to its specific structural configuration and the presence of the trifluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid

InChI

InChI=1S/C10H7F3O2/c11-7-5-9(13)8(12)4-6(7)2-1-3-10(14)15/h1,3-5H,2H2,(H,14,15)/b3-1+

InChI Key

LTQSXIYFLNHNDE-HNQUOIGGSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC=CC(=O)O

Origin of Product

United States

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